![molecular formula C20H22ClF3N4O B11181998 3-chloro-N-cyclohexyl-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11181998.png)
3-chloro-N-cyclohexyl-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
3-CHLORO-N-CYCLOHEXYL-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-N-CYCLOHEXYL-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-CHLORO-N-CYCLOHEXYL-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also be reduced, typically using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative .
Scientific Research Applications
3-CHLORO-N-CYCLOHEXYL-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of 3-CHLORO-N-CYCLOHEXYL-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents. Examples include:
- 3-CHLORO-N-(3-CHLOROPHENYL)-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
- Various indole and imidazole derivatives with similar structural features .
Uniqueness
What sets 3-CHLORO-N-CYCLOHEXYL-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE apart is its specific combination of substituents, which can confer unique chemical and biological properties.
Properties
Molecular Formula |
C20H22ClF3N4O |
---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
3-chloro-N-cyclohexyl-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C20H22ClF3N4O/c21-16-17(19(29)25-13-9-5-2-6-10-13)27-28-15(20(22,23)24)11-14(26-18(16)28)12-7-3-1-4-8-12/h1,3-4,7-8,13-15,26H,2,5-6,9-11H2,(H,25,29) |
InChI Key |
UGXGJUPKAZSTFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=NN3C(CC(NC3=C2Cl)C4=CC=CC=C4)C(F)(F)F |
Origin of Product |
United States |
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